molecular formula C22H25ClN2O4 B12502329 Propyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12502329
M. Wt: 416.9 g/mol
InChI Key: HINUAHWTUCEWJD-UHFFFAOYSA-N
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Description

PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a propyl group, a chloromethylbenzamido group, and a morpholinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form an amine.

    Acylation: Acylation of the amine with 3-chloro-4-methylbenzoyl chloride to form the benzamido intermediate.

    Esterification: Esterification of the benzamido intermediate with propyl alcohol in the presence of an acid catalyst.

    Morpholine Introduction: Introduction of the morpholinyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloromethyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure with a piperidine ring instead of a morpholine ring.

    PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of PROPYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the morpholinyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C22H25ClN2O4

Molecular Weight

416.9 g/mol

IUPAC Name

propyl 5-[(3-chloro-4-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25ClN2O4/c1-3-10-29-22(27)18-14-17(6-7-20(18)25-8-11-28-12-9-25)24-21(26)16-5-4-15(2)19(23)13-16/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,26)

InChI Key

HINUAHWTUCEWJD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)C)Cl)N3CCOCC3

Origin of Product

United States

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